ethyl N-(2-methoxy-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-methoxy-5-methylphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.247 g/mol . This compound is known for its unique chemical structure, which includes an ethyl carbamate group attached to a methoxy-methylphenyl ring. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methoxy-5-methylphenyl)carbamate typically involves the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl N-(2-methoxy-5-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl N-(2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methoxy-5-methylphenyl)carbamate
- Phenyl N-(2-methoxy-5-methylphenyl)carbamate
- Propyl N-(2-methoxy-5-methylphenyl)carbamate
- Allyl N-(2-methoxy-5-methylphenyl)carbamate
- 2-(4-Biphenylyloxy)this compound
Uniqueness
This compound stands out due to its specific ethyl carbamate group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl N-(2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
QDJJDRMGIIKSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.